molecular formula C52H74S4 B14778531 12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

Cat. No.: B14778531
M. Wt: 827.4 g/mol
InChI Key: DRTYAPXWHQTNOD-UHFFFAOYSA-N
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Description

12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene is a complex organic compound known for its unique structural properties. This compound features a heptacyclic framework with multiple sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene involves several steps. The synthetic route typically includes the formation of the heptacyclic core followed by the introduction of octyl groups at specific positions. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the octyl positions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various derivatives with altered electronic and steric properties.

Scientific Research Applications

12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism by which 12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its hydrophobic octyl groups allow it to embed within lipid membranes, affecting membrane fluidity and function. Pathways involved include electron transfer processes and the modulation of enzyme activity.

Comparison with Similar Compounds

Compared to other similar compounds, 12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene stands out due to its unique heptacyclic structure and the presence of multiple sulfur atoms. Similar compounds include:

Properties

Molecular Formula

C52H74S4

Molecular Weight

827.4 g/mol

IUPAC Name

12,12,24,24-tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene

InChI

InChI=1S/C52H74S4/c1-5-9-13-17-21-25-31-51(32-26-22-18-14-10-6-2)41-37-40-42(38-39(41)47-45(51)49-43(55-47)29-35-53-49)52(33-27-23-19-15-11-7-3,34-28-24-20-16-12-8-4)46-48(40)56-44-30-36-54-50(44)46/h29-30,35-38H,5-28,31-34H2,1-4H3

InChI Key

DRTYAPXWHQTNOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C5=C(S4)C=CS5)C(C6=C3SC7=C6SC=C7)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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